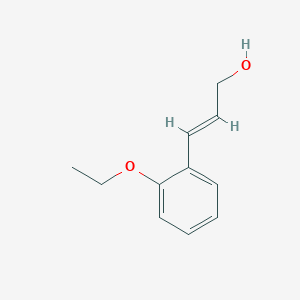

(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Organic compounds like “(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%” typically consist of carbon atoms covalently bonded to hydrogen, with various functional groups attached. The “E” in the name indicates the geometry around the double bond, and “phenyl” refers to a particular arrangement of carbon atoms .

Synthesis Analysis

The synthesis of organic compounds often involves reactions such as addition, substitution, or elimination, and may require catalysts . The exact synthesis process for “(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%” would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis

The molecular structure of an organic compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms and the types of bonds in the molecule.Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions, including redox reactions, acid-base reactions, and various types of organic reactions (e.g., addition, substitution, elimination). The specific reactions that “(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%” can undergo would depend on its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through experimental measurements .Scientific Research Applications

(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% has been used as a substrate for the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other compounds. In addition, (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% has been used as a substrate for the enzyme cytochrome P450 3A4, which is involved in the metabolism of drugs and other compounds.

Mechanism of Action

Target of Action

A related compound, a synthetic chalcone derivative, has been shown to exert antitumor activity through reactive oxygen species (ros)-mediated apoptosis in cancer cells . This suggests that 3-(2-Ethoxyphenyl)prop-2-en-1-ol may also target pathways involving ROS generation.

Mode of Action

Based on the related compound’s activity, it could potentially interact with its targets to induce ros generation, leading to apoptosis in cancer cells

Result of Action

If it acts similarly to the related compound, it may induce ros generation leading to apoptosis, specifically in cancer cells . This could potentially make it a candidate for antitumor therapies.

Advantages and Limitations for Lab Experiments

(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is soluble in many organic solvents. Additionally, (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% has been found to have a range of biochemical and physiological effects, which can be studied in laboratory experiments. However, there are some limitations to using (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% in laboratory experiments. It is not as widely available as other compounds, and it can be difficult to obtain in large quantities. Additionally, (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% can be toxic in large doses, and should be handled with care.

Future Directions

The potential future directions for research involving (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% are numerous. One potential direction is to further study the biochemical and physiological effects of (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% in laboratory experiments. Additionally, further research could be done to identify new uses for (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%, such as in drug development or other applications. Another potential direction is to study the potential toxicity of (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%, as well as its potential interactions with other compounds. Finally, further research could be done to identify new methods of synthesis for (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%, as well as to identify new sources of the compound.

Synthesis Methods

(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% can be synthesized through a variety of methods. The most common method is the synthesis of (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95% via aldol condensation reaction. In this reaction, two molecules of aldehyde react with one molecule of an alcohol to form a β-hydroxy-aldehyde product. The product is then heated in the presence of an acid catalyst to form the final product, (E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%. Other methods of synthesis can also be used, such as the reaction of 2-ethoxy-phenol with propylene oxide or the reaction of ethylene oxide with 2-ethoxy-phenol.

Safety and Hazards

properties

IUPAC Name |

(E)-3-(2-ethoxyphenyl)prop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-8,12H,2,9H2,1H3/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVMDLZGQNBTNC-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)

![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)